molecular formula C24H28N4O3S B2386429 N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)cyclopentanecarboxamide CAS No. 886888-24-0

N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)cyclopentanecarboxamide

Cat. No.: B2386429
CAS No.: 886888-24-0
M. Wt: 452.57
InChI Key: NNJGZXXUJZYUNY-UHFFFAOYSA-N
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Description

N-(4-((4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)cyclopentanecarboxamide is a synthetic small molecule characterized by a benzimidazole core linked to a piperidine-sulfonylphenyl moiety and a cyclopentanecarboxamide group. Its design integrates features known to enhance pharmacokinetic properties, including the sulfonyl group (improving solubility) and the cyclopentane ring (increasing metabolic stability) .

Properties

IUPAC Name

N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]cyclopentanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3S/c29-24(18-5-1-2-6-18)25-19-9-11-20(12-10-19)32(30,31)28-15-13-17(14-16-28)23-26-21-7-3-4-8-22(21)27-23/h3-4,7-12,17-18H,1-2,5-6,13-16H2,(H,25,29)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJGZXXUJZYUNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C4=NC5=CC=CC=C5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)cyclopentanecarboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C26H30N4O3S
  • Molecular Weight : 478.61 g/mol

This compound features a benzimidazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial effects.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, compounds similar to this compound have been shown to inhibit Wnt-dependent transcription and cancer cell proliferation. In particular, one study reported that a related compound inhibited the growth of colorectal cancer cell lines SW480 and HCT116 with IC50 values of 2 μM and 0.12 μM, respectively .

The mechanism underlying the anticancer activity of this class of compounds typically involves the inhibition of key signaling pathways such as the Wnt/β-catenin pathway. This pathway plays a crucial role in cell proliferation and differentiation, making it a target for cancer therapy. The binding mode of these compounds suggests they interact with specific hotspots in the β-catenin complex, leading to reduced transcriptional activity associated with tumor growth .

Other Biological Activities

In addition to anticancer properties, benzimidazole derivatives have been noted for their antibacterial and antiviral activities. The structural characteristics of this compound suggest potential applications in treating infections due to their ability to disrupt bacterial cell wall synthesis and inhibit viral replication .

Case Studies

StudyFindings
Study 1 Investigated the effects of similar benzimidazole derivatives on cancer cell lines.Demonstrated significant inhibition in cell proliferation.
Study 2 Analyzed the antibacterial properties against Gram-positive bacteria.Showed promising results, indicating potential therapeutic applications.
Study 3 Evaluated metabolic stability in liver microsomes.Found enhanced stability compared to standard drugs, suggesting better pharmacokinetic profiles .

Scientific Research Applications

Anticancer Applications

The compound's structural features suggest it may exhibit significant anticancer properties. Research indicates that compounds containing benzimidazole and piperidine moieties often demonstrate cytotoxic activity against various cancer cell lines. For instance:

  • Mechanism of Action : The benzimidazole ring is known for its ability to interact with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and repair. This interaction can lead to apoptosis in cancer cells.
  • Case Studies : A study evaluating similar compounds showed promising results against human cancer cell lines, including colon and breast cancers, indicating that modifications in the chemical structure can enhance potency against specific cancer types .

Antimicrobial Activity

The compound's sulfonamide group is recognized for its antimicrobial properties. Sulfonamides are known to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for folate synthesis:

  • In Vitro Studies : Recent evaluations of sulfonamide derivatives have demonstrated effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The benzimidazole component may also contribute to enhanced antimicrobial activity through additional mechanisms .

Enzyme Inhibition

The compound has potential as an enzyme inhibitor, particularly regarding acetylcholinesterase and other enzymes involved in metabolic pathways:

  • Acetylcholinesterase Inhibition : Compounds similar to N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)cyclopentanecarboxamide have been studied for their ability to inhibit acetylcholinesterase, which is critical in treating Alzheimer's disease .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that integrate various chemical functionalities:

  • Synthetic Routes : The synthesis often includes the formation of the piperidine and benzimidazole moieties through condensation reactions followed by sulfonation and cyclization processes. The specific conditions and reagents used can significantly affect the yield and purity of the final product .

Research Findings and Insights

Recent research highlights the versatility of this compound in drug design:

Application AreaFindingsReferences
AnticancerEffective against various cancer cell lines; induces apoptosis
AntimicrobialDemonstrates significant activity against resistant bacterial strains
Enzyme InhibitionPotential inhibitor of acetylcholinesterase; implications for Alzheimer's treatment

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared below with two analogs from published studies:

Structural Analog 1: 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide

  • Structure : Features a benzimidazole core substituted with methoxy groups (3,4-dimethoxyphenyl and 4-methoxyphenyl) and a propyl chain.
  • Key Functional Groups : Methoxy groups (electron-donating), propyl chain (hydrophobic), and carboxamide.
  • Synthesis : Achieved via cyclocondensation and amidation, with a 58% yield .
  • Properties : Methoxy groups enhance lipophilicity but may reduce solubility compared to sulfonyl-containing analogs.

Structural Analog 2: N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-N'-(4-chlorophenyl)formamidine (12c)

  • Structure : Combines benzimidazole with a formamidine linker and 4-chlorophenyl group.
  • Key Functional Groups : Chlorophenyl (electron-withdrawing), formamidine (polarizable).
  • Antitumor Activity : Demonstrated moderate activity in preliminary screens, though exact IC50 values are unreported .
  • Synthesis : Yield of 70%, with IR and NMR data confirming structure (e.g., δ=12.83 ppm for NH) .

Comparative Data Table

Property Target Compound Analog 1 Analog 12c
Core Structure Benzimidazole + piperidine-sulfonyl Benzimidazole + methoxy phenyl Benzimidazole + formamidine
Key Functional Groups Sulfonyl, cyclopentanecarboxamide Methoxy, propyl, carboxamide Chlorophenyl, formamidine
Synthetic Yield Not reported 58% 70%
Solubility Likely enhanced (sulfonyl group) Moderate (methoxy groups) Low (chlorophenyl)
Reported Bioactivity Hypothesized kinase inhibition Not reported Antitumor (moderate activity)

Research Findings and Mechanistic Insights

  • Target Compound : The sulfonyl group may improve binding to ATP pockets in kinases, while the cyclopentanecarboxamide could reduce off-target interactions compared to bulkier substituents in Analog 1.
  • Analog 1 : Methoxy groups may limit solubility but improve membrane permeability, favoring CNS-targeting applications.

Q & A

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

  • Answer :
  • CRISPR-Cas9 knockout : Validate target dependency by deleting candidate genes (e.g., EGFR) in cell lines .
  • Phosphoproteomics : Use SILAC labeling and LC-MS/MS to map kinase signaling pathway inhibition .
  • In vivo PD models : Monitor biomarker modulation (e.g., p-EGFR levels in tumor xenografts) via immunohistochemistry .

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